6-Bromo-4-Fluoro-1-methyl-1H-indazole
Overview
Description
6-Bromo-4-Fluoro-1-methyl-1H-indazole is a heterocyclic compound with the molecular formula C8H6BrFN2. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of bromine and fluorine atoms in its structure makes it a valuable compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
It has been used in the preparation of pi3 kinase inhibitors , suggesting that it may interact with PI3 kinases, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Biochemical Pathways
As a potential PI3 kinase inhibitor, 6-Bromo-4-Fluoro-1-methyl-1H-indazole would affect the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including metabolism, growth, proliferation, and survival. By inhibiting PI3K, the compound could prevent the activation of AKT, a serine/threonine-specific protein kinase, and mTOR, a central regulator of cell growth and proliferation. This could lead to reduced cell growth and proliferation, particularly in cancer cells where this pathway is often overactive.
Biochemical Analysis
Biochemical Properties
6-Bromo-4-Fluoro-1-methyl-1H-indazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histone deacetylase inhibitors, which are crucial in regulating gene expression by modifying chromatin structure . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can impact metabolic pathways by interacting with key enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can inhibit enzyme activity by occupying the active site or inducing conformational changes that reduce enzyme efficiency . Furthermore, it can influence gene expression by interacting with transcription factors or epigenetic modifiers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, indicating a dosage-dependent response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For instance, it can affect the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with chromatin and influences gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-Fluoro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4-fluoroaniline with methylhydrazine, followed by cyclization to form the indazole ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper acetate (Cu(OAc)2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-Fluoro-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium hydride (NaH), potassium carbonate (K2CO3)
Electrophilic Reagents: Bromine (Br2), iodine (I2)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can have different biological and chemical properties .
Scientific Research Applications
6-Bromo-4-Fluoro-1-methyl-1H-indazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-fluoro-1H-indazole
- 6-Fluoro-1H-indazole-5-carboxylic acid
- Methyl 6-fluoro-1H-indazole-5-carboxylate
Uniqueness
6-Bromo-4-Fluoro-1-methyl-1H-indazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The methyl group at the 1-position also contributes to its distinct properties compared to other indazole derivatives .
Properties
IUPAC Name |
6-bromo-4-fluoro-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYZGEXFMJWTLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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